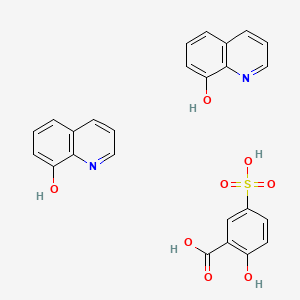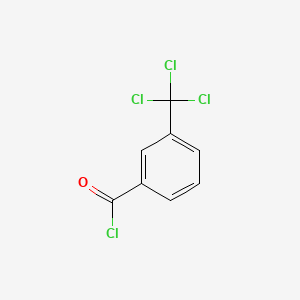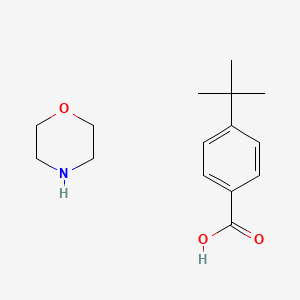
benzyl-hexadecyl-dimethylazanium;4-octylphenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-hexadecyl-dimethylazanium;4-octylphenolate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to disrupt cell membranes and its antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-hexadecyl-dimethylazanium;4-octylphenolate typically involves the quaternization of hexadecylamine with benzyl chloride, followed by the reaction with 4-octylphenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The product is then purified through crystallization or distillation to achieve the required purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-hexadecyl-dimethylazanium;4-octylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halides like sodium chloride or potassium bromide are typical reagents.
Major Products
The major products formed from these reactions include various substituted ammonium compounds and phenol derivatives .
Aplicaciones Científicas De Investigación
Benzyl-hexadecyl-dimethylazanium;4-octylphenolate is widely used in scientific research due to its versatile properties:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: Its antimicrobial properties make it useful in studying bacterial and fungal cell membranes.
Medicine: It is explored for its potential use in antiseptic formulations.
Industry: It is used in the formulation of detergents and disinfectants.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to disrupt cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to membrane destabilization and cell lysis. This mechanism is particularly effective against bacteria and fungi .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
93981-92-1 |
|---|---|
Fórmula molecular |
C39H67NO |
Peso molecular |
566.0 g/mol |
Nombre IUPAC |
benzyl-hexadecyl-dimethylazanium;4-octylphenolate |
InChI |
InChI=1S/C25H46N.C14H22O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h17-19,21-22H,4-16,20,23-24H2,1-3H3;9-12,15H,2-8H2,1H3/q+1;/p-1 |
Clave InChI |
PQFFCFZRCXZJQS-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CCCCCCCCC1=CC=C(C=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate](/img/structure/B12688587.png)










